N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
N-(3,4-Dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic carboxamide derivative featuring a 3,4-dimethoxyphenyl group and a para-tolyl (4-methylphenyl) substituent.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-6-8-17(9-7-16)22-19-5-4-12-25(19)13-14-26(22)23(27)24-18-10-11-20(28-2)21(15-18)29-3/h4-12,15,22H,13-14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCOZKUUCLOWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2,6-Difluorophenyl)-1-(4-Ethoxyphenyl)-3,4-Dihydropyrrolo[1,2-a]Pyrazine-2(1H)-Carboxamide
- Molecular Formula : C₂₂H₂₁F₂N₃O₂
- Molecular Weight : 397.425 g/mol
- Key Features :
- Fluorine atoms at the 2,6-positions of the phenyl ring enhance electronegativity and metabolic stability compared to the methoxy groups in the target compound.
- Ethoxy substituent on the phenyl ring increases lipophilicity (logP ~3.8 estimated) versus the para-tolyl group (logP ~3.5).
- Synthesis : Similar reaction pathways (e.g., carboxamide coupling), but fluorine incorporation requires specialized reagents .
N-(3,5-Dimethoxyphenyl)-1-Ethyl-6-Methyl-3,4-Dihydropyrrolo[1,2-a]Pyrazine-2(1H)-Carboxamide
- Molecular Formula : C₁₉H₂₅N₃O₃
- Molecular Weight : 343.42 g/mol
- Key Features :
- 3,5-Dimethoxyphenyl vs. 3,4-dimethoxyphenyl: Altered substitution pattern may reduce π-π stacking efficiency in receptor binding.
- Ethyl and methyl groups on the pyrazine core lower molecular weight and increase hydrophobicity (logP = 3.7).
- Stereochemistry : Racemic mixture, unlike the target compound, which may have defined stereocenters .
Imidazo[1,2-a]Pyridine Carboxamides
- Example: 8-Amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide (Compound 38)
- Molecular Weight : ~500 g/mol (including dihydrochloride salt)
- Key Features: Imidazo[1,2-a]pyridine core vs. Piperidinylpropyl side chain improves solubility in polar solvents (PSA = 41.4 Ų) .
Physicochemical Properties Comparison
Notes:
- The para-tolyl group in the target compound likely reduces polarity compared to ethoxy or fluorine substituents.
- 3,4-Dimethoxyphenyl substitution may improve binding to enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms) .
Q & A
Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide?
The synthesis involves multi-step pathways, including:
- Core formation : Intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium catalysts (e.g., Pd(OAc)₂) to construct the dihydropyrrolo[1,2-a]pyrazine core .
- Substituent introduction : Alkylation with p-tolyl halides under basic conditions (e.g., K₂CO₃ in DMF) and coupling of the 3,4-dimethoxyphenyl group via Buchwald-Hartwig amidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- NMR : ¹H and ¹³C NMR to verify substituent positions and core integrity (e.g., δ 3.8–4.2 ppm for dihydropyrazine protons) .
- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., [M+H]+ at m/z 432.1912 for C₂₅H₂₅N₃O₃) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms hydrogen-bonding patterns in the solid state .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media. Monitor precipitation via dynamic light scattering (DLS).
- Stability studies : Incubate at 37°C in PBS (pH 7.4) and analyze degradation products via HPLC-UV at 24/48/72-hour intervals .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity across studies?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
- Impurity profiling : Compare HPLC traces of batches with divergent activities; isolate impurities via preparative TLC for bioactivity testing .
- Target engagement validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for proposed targets (e.g., GPCRs or kinases) .
Q. How can computational methods guide SAR studies for this compound?
- Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., serotonin receptors) based on the dimethoxyphenyl and p-tolyl moieties .
- MD simulations : Analyze ligand-receptor dynamics over 100-ns trajectories (AMBER force field) to identify critical hydrogen bonds and hydrophobic interactions .
- QSAR modeling : Train models on analogs (e.g., N-benzyl derivatives) to predict bioactivity and prioritize synthetic targets .
Q. What experimental designs are recommended for evaluating metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
